N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-7-5-10(6-8-12)9-13-17-18-15(21-13)16-14(19)11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWBFRNIGELHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the cyclobutanecarboxamide moiety: This can be accomplished by the reaction of the oxadiazole derivative with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(5-(4-hydroxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of N-(5-(4-substituted benzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential anticancer activity. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Studies suggest that compounds like N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl) may target specific signaling pathways involved in cancer progression, such as the NF-κB signaling pathway .
- Case Studies : In vitro studies have shown that related oxadiazole compounds demonstrate potent antiproliferative effects against leukemia and breast cancer cell lines. For example, a derivative exhibited over 90% inhibition against T-47D breast cancer cells .
Drug Delivery Systems
The compound's structural characteristics lend themselves well to applications in drug delivery systems:
- Nanoparticle Conjugation : The ability to conjugate this compound with nanoparticles enhances targeted delivery mechanisms for therapeutic agents. This method has been explored in various studies focusing on improving bioavailability and reducing systemic toxicity .
Data Table: Summary of Anticancer Activity
Antimicrobial Properties
Emerging research also indicates that oxadiazole derivatives possess antimicrobial properties:
- Mechanism : The presence of the oxadiazole ring enhances the interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Shared Features : Both compounds contain a 1,3,4-oxadiazole ring substituted with a 4-methoxybenzyl group at the 5-position.
- Divergence : LMM5 incorporates a sulfamoyl-benzamide group at the 2-position, whereas the target compound uses a cyclobutanecarboxamide. The sulfamoyl group in LMM5 may confer additional hydrogen-bonding interactions or modulate solubility.
- Biological Activity : LMM5 demonstrated antifungal activity against Candida spp., suggesting that the 4-methoxybenzyl-oxadiazole scaffold is critical for antifungal targeting.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Shared Features : Both compounds have a 1,3,4-oxadiazole core.
- Divergence : LMM11 substitutes the 5-position with a furan-2-yl group instead of 4-methoxybenzyl. The furan ring, being less electron-rich than the methoxybenzyl group, may reduce antifungal efficacy, as observed in LMM11’s lower activity compared to LMM5.
Tetrazole-Based Analogues ()
- Structural Contrast : Tetrazole derivatives (e.g., N′-5-tetrazolyl-N-aroyl thioureas) replace the oxadiazole ring with a tetrazole, a bioisostere with distinct electronic properties. These compounds exhibited herbicidal and plant growth-regulating activities rather than antifungal effects, highlighting the functional divergence between oxadiazole and tetrazole scaffolds.
Antifungal Potential
The 4-methoxybenzyl group in both compounds may disrupt fungal membrane integrity or inhibit ergosterol biosynthesis, akin to fluconazole.
Comparative Activity Table
*Inferred from solubility requirements of structurally similar oxadiazoles.
Formulation and Solubility Considerations
The target compound’s solubility profile is likely comparable to LMM5 and LMM11, which required 0.5% dimethyl sulfoxide (DMSO) and 0.02% Pluronic F-127 surfactant for stabilization. Cyclobutanecarboxamide’s smaller ring size may slightly improve aqueous solubility compared to bulkier substituents like benzamide, but experimental validation is needed.
Biological Activity
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antibacterial effects. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired oxadiazole derivative. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, This compound has been evaluated for its ability to inhibit cancer cell proliferation. The compound's mechanism of action may involve the modulation of signaling pathways such as NF-κB, which is crucial in cancer cell survival and proliferation .
In vitro studies showed that this compound demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective antiproliferative activity. The structure–activity relationship (SAR) analysis suggests that modifications on the oxadiazole ring can enhance biological efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives, including this compound, revealing that it significantly reduced cell viability in MCF-7 cells in a dose-dependent manner. The most effective concentrations resulted in over 70% inhibition of proliferation compared to control groups.
- Antimicrobial Testing : In another investigation focusing on antimicrobial properties, this compound was tested alongside standard antibiotics. Results showed that it had a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics, suggesting its potential as a lead compound for further development in treating bacterial infections .
Data Summary
| Biological Activity | Cell Line / Organism | IC50 / MIC |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.1 µM |
| Anticancer | HeLa (cervical cancer) | 5.0 µM |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR (e.g., oxadiazole C2 proton at δ 8.2–8.5 ppm and cyclobutane protons at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H⁺] at m/z 356.2 for C₁₇H₁₈N₃O₃) .
Advanced: How does the 4-methoxybenzyl group influence pharmacological properties compared to other substituents?
Methodological Answer :
The 4-methoxybenzyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted benzyl groups, improving blood-brain barrier penetration .
- Electron-Donating Effects : Methoxy groups stabilize oxadiazole rings via resonance, increasing metabolic stability (t₁/₂ > 4 hrs in microsomal assays) .
- Target Selectivity : In CB1 receptor studies, methoxy-substituted oxadiazoles showed 286-fold selectivity over CB2, whereas bromo analogs had reduced specificity .
Basic: What biological activities are reported for 1,3,4-oxadiazole derivatives?
Q. Methodological Answer :
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
- Antitumor Activity : IC₅₀ of 1.35 nM against EGFR L858R/T790M mutants via allosteric inhibition .
- Anti-Inflammatory Effects : LOX inhibition (IC₅₀ = 12 µM) by blocking arachidonic acid binding .
Advanced: How can crystallographic data inform the design of analogs with improved potency?
Q. Methodological Answer :
- X-ray Crystallography : Resolve bond angles and dihedral stresses (e.g., oxadiazole ring planarity < 5° deviation) to optimize steric compatibility with target pockets .
- Hydrogen Bond Analysis : Identify critical interactions (e.g., carbonyl oxygen with Lys274 in EGFR) for structure-based modifications .
Case Study : A 4-methoxybenzyl analog showed tighter binding (ΔG = −9.2 kcal/mol) to CB1 receptors than 4-chlorophenyl derivatives (ΔG = −7.8 kcal/mol) due to π-π stacking with Phe174 .
Basic: What solvents and conditions are optimal for recrystallization?
Q. Methodological Answer :
- Solvent Selection : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures for high yield (>80%) .
- Temperature Gradient : Cool from 60°C to 4°C over 12 hrs to minimize impurities .
Advanced: How do electronic effects of substituents impact oxadiazole ring stability?
Q. Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents reduce ring stability (decomposition at 120°C) by increasing electron deficiency .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance stability (decomposition >200°C) via resonance donation .
Validation : DFT calculations show EDGs lower LUMO energy (−1.8 eV vs. −2.4 eV for EWGs), reducing susceptibility to nucleophilic attack .
Basic: What safety precautions are required during synthesis?
Q. Methodological Answer :
- Cyanogen Bromide Handling : Use fume hoods and quench excess BrCN with NaHCO₃ to prevent HCN release .
- Amide Coupling Reagents : Avoid moisture with EDCI/HOBt to prevent exothermic side reactions .
Advanced: How can SAR studies guide the mitigation of off-target effects?
Q. Methodological Answer :
- Pharmacophore Masking : Introduce bulky groups (e.g., cyclobutane) to block interactions with non-target kinases .
- Selectivity Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify and eliminate promiscuous binders .
Example : A cyclobutanecarboxamide analog reduced off-target binding to ABL1 kinase by 90% compared to linear chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
